5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole
Overview
Description
5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 3-chloropropyl group and a phenyl group attached to the tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole typically involves the reaction of 3-chloropropylamine with phenyl isocyanate to form an intermediate, which is then cyclized to produce the tetrazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the tetrazole ring can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, hydroxylated derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(3-chloropropyl)-1H-tetrazole: Lacks the phenyl group, which may affect its chemical properties and biological activities.
1-phenyl-1H-tetrazole:
5-(3-bromopropyl)-1-phenyl-1H-1,2,3,4-tetrazole: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.
Uniqueness
5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole is unique due to the presence of both the 3-chloropropyl and phenyl groups, which confer specific chemical properties and potential applications. The combination of these groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research.
Properties
IUPAC Name |
5-(3-chloropropyl)-1-phenyltetrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c11-8-4-7-10-12-13-14-15(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALGHUJUPOTHSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801275218 | |
Record name | 5-(3-Chloropropyl)-1-phenyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801275218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73963-34-5 | |
Record name | 5-(3-Chloropropyl)-1-phenyl-1H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73963-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Chloropropyl)-1-phenyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801275218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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